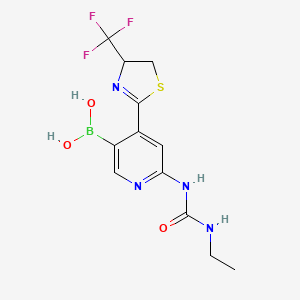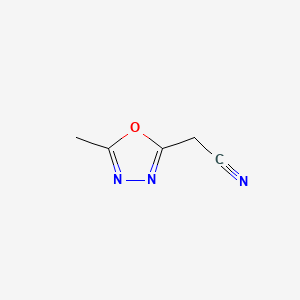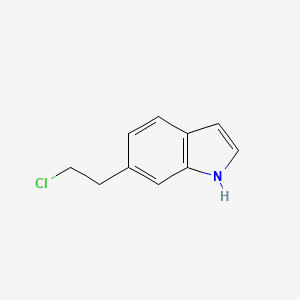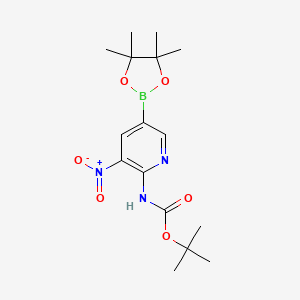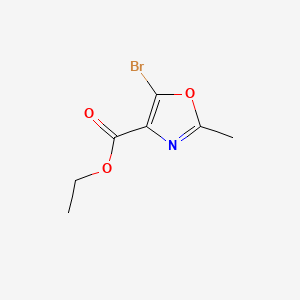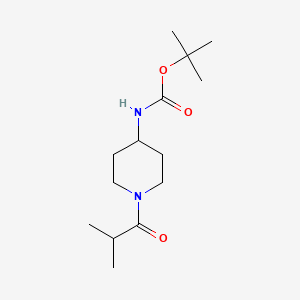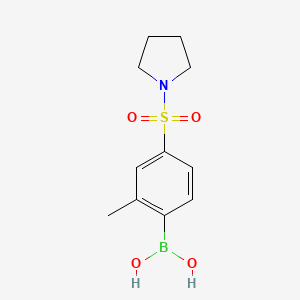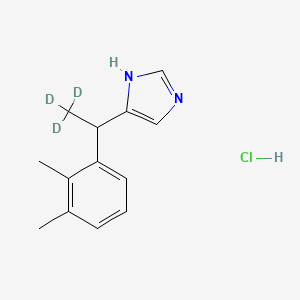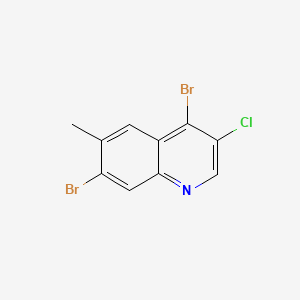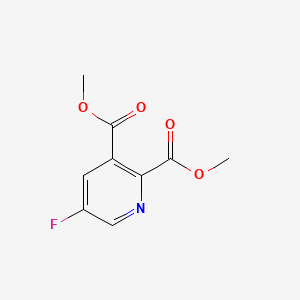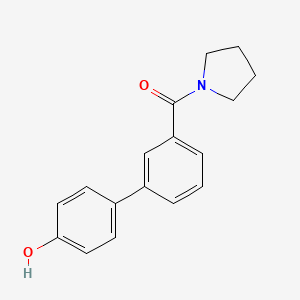
4-(3-Pyrrolidinylcarbonylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Pyrrolidinylcarbonylphenyl)phenol” is a chemical compound with the CAS Number: 1261947-62-9 and a molecular weight of 267.33 . It has a linear formula of C17H17NO2 . The compound is also known as 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-4-ol .
Synthesis Analysis
The synthesis of compounds similar to “4-(3-Pyrrolidinylcarbonylphenyl)phenol” often involves the use of corresponding anilines . For instance, substituted 4-phenoxy-phenols are prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis
The molecular structure of “4-(3-Pyrrolidinylcarbonylphenyl)phenol” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Pyrrolidinylcarbonylphenyl)phenol” and similar compounds often involve the pyrrolidine ring. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized .Scientific Research Applications
Pharmacological Review and Biological Activities
Phenolic compounds, such as Chlorogenic Acid (CGA) and others, have been widely studied for their diverse biological and pharmacological effects. CGA, for example, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and anti-hypertensive activities. It is speculated that CGA and similar phenolic acids play crucial roles in lipid and glucose metabolism regulation, potentially treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. These compounds cause hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries. The hypocholesterolemic influence of CGA may result from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Protein–Phenolic Interactions
Polyphenols form complexes with proteins, leading to changes in structural, functional, and nutritional properties of both compounds. These interactions are influenced by temperature, pH, protein type and concentration, and the structure of phenolic compounds. While the exact mechanism of how proteins influence polyphenols is still unknown, studies have shown that protein solubility decreases, and thermal stability might improve as a result of these interactions. Proteins significantly decrease the antioxidant capacity of polyphenols, but results vary due to differences in analytical techniques (Ozdal, Çapanoğlu, & Altay, 2013).
Potential Biological Activity of Phenolic Compounds
Phenolic compounds' potential biological activity extends to preventing plant cell malignancy by regulating phytohormones, thereby reducing plant over-growth rate and tumor development. Polyphenols can modulate lipid metabolism and glucose, offering therapeutic roles in treating metabolic related disorders. These compounds also possess antibacterial, antiviral, anti-microbial, and CNS stimulatory activities, contributing to their wide range of pharmacological applications (Rasouli et al., 2016).
Mechanism of Action
While the specific mechanism of action for “4-(3-Pyrrolidinylcarbonylphenyl)phenol” is not available, phenolic compounds like it are known to be potent proteolytic agents . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-8-6-13(7-9-16)14-4-3-5-15(12-14)17(20)18-10-1-2-11-18/h3-9,12,19H,1-2,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZKZWSRHPUYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683637 |
Source


|
| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261947-62-9 |
Source


|
| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


